molecular formula C16H13F2N3OS B5525600 N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide

N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B5525600
M. Wt: 333.4 g/mol
InChI Key: SXVKAGMMBGXWCF-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it an important area of research for the scientific community.

Scientific Research Applications

Ecosystem Services and Natural Capital (ES/NC) Concepts

The compound’s potential impact on ecosystem services and natural capital is a critical area of study. Researchers are investigating whether and how ES/NC concepts can move beyond the academic domain to practical implementation in support of sustainable ecosystem management . Key aspects include:

Proton-Induced Fission of Uranium-238

While not directly related to the compound, understanding its impact on nuclear processes is essential. Researchers have explored fast proton-induced fission of uranium-238, evaluating cross-sections, mass distributions, and prompt neutron emission. Talys and custom programs were used for analysis .

Open Science Potentials in Research Processes

Considering the compound’s applications in open science, researchers have reviewed dimensions of open science during 2011–2020. Although not specific to this compound, this field explores transparency, collaboration, and data sharing in research processes .

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS/c1-9-2-5-13-14(6-9)21-16(20-13)23-8-15(22)19-10-3-4-11(17)12(18)7-10/h2-7H,8H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVKAGMMBGXWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

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